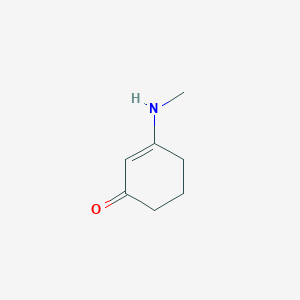
2-Cyclohexen-1-one, 3-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexenone, featuring a methylamino group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another route involves the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another method.
Industrial Production Methods
Industrial production of cyclohexenone derivatives, including 3-(methylamino)cyclohex-2-en-1-one, typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.
Michael Reactions: It can participate in Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This compound can also be involved in Robinson annulations, a reaction that forms six-membered rings.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Bases: Employed in α-bromination and subsequent reactions.
Oxidizing Agents: Such as hydrogen peroxide in catalytic oxidation reactions.
Major Products Formed
Cyclohexenone Derivatives: Various cyclohexenone derivatives are formed depending on the specific reactions and conditions used.
Aplicaciones Científicas De Investigación
3-(Methylamino)cyclohex-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(methylamino)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, which are crucial for its biological activity . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A closely related compound with similar chemical properties.
Cyclohexenone: Another similar compound used in various organic synthesis reactions.
Uniqueness
3-(Methylamino)cyclohex-2-en-1-one is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
55998-74-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3-(methylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-8-6-3-2-4-7(9)5-6/h5,8H,2-4H2,1H3 |
Clave InChI |
JBCRNGVTLQWOOW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
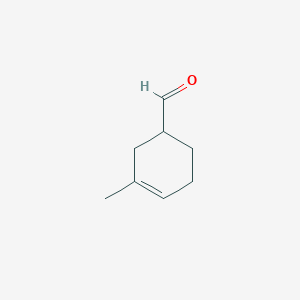
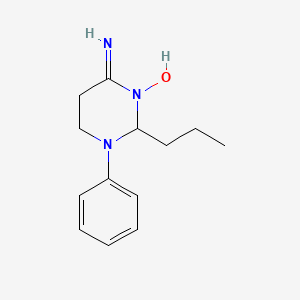

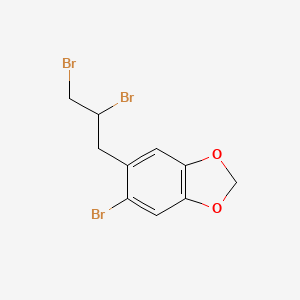
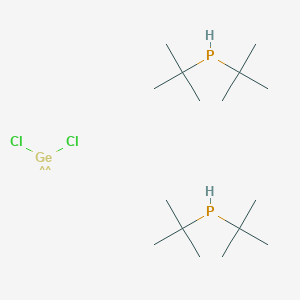
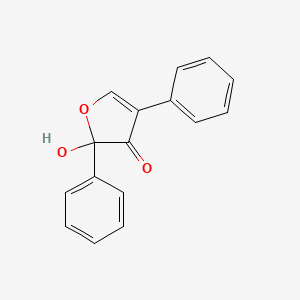
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
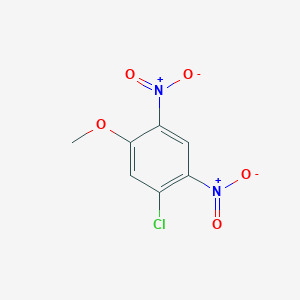
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
